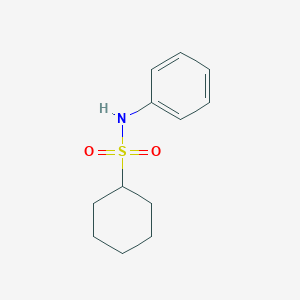
1-Aminocyclopropanepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclopropanepropanamide is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable substance in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclopropanepropanamide can be synthesized through several methods, including the cyclization of amino acids and the reaction of cyclopropane derivatives with amine groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, often using continuous flow reactors to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
1-Aminocyclopropanepropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and amides.
Scientific Research Applications
1-Aminocyclopropanepropanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound plays a role in studying biological processes, particularly in enzyme inhibition and activation.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism by which 1-Aminocyclopropanepropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1-Aminocyclopropanepropanamide is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: A closely related compound with applications in plant growth regulation.
Cyclopropanecarboxylic acid derivatives: Other derivatives of cyclopropane that exhibit different reactivity and applications.
These compounds share similarities in their cyclopropane ring structure but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)propanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(9)1-2-6(8)3-4-6/h1-4,8H2,(H2,7,9) |
InChI Key |
MKFATQPSNYIJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


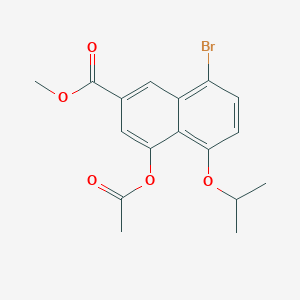

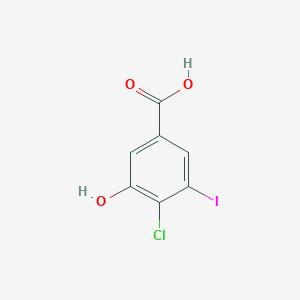
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
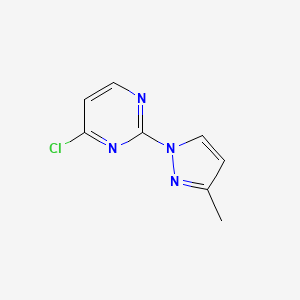
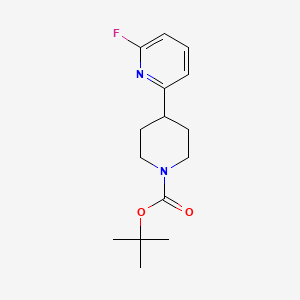

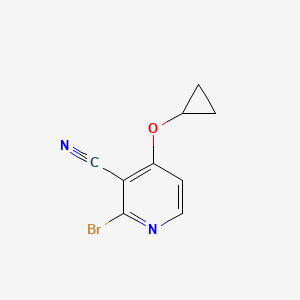
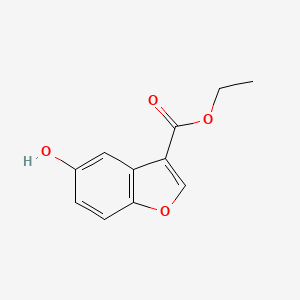

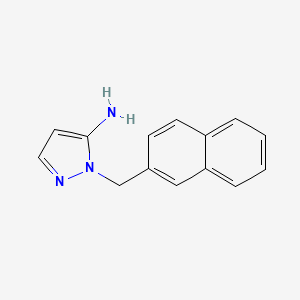
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
